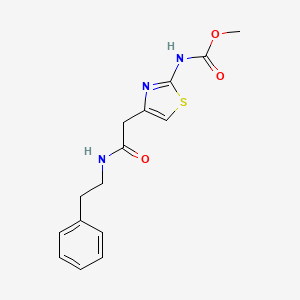

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate

説明

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

特性

IUPAC Name |

methyl N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-21-15(20)18-14-17-12(10-22-14)9-13(19)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYZZIFOEXTAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate involves several steps. One common method includes the reaction of 2-aminothiazole with phenethyl isocyanate under controlled conditions to form the desired product. The reaction typically occurs in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反応の分析

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

科学的研究の応用

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.

Biology: The compound is investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways is of particular interest.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties

作用機序

The mechanism of action of Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interfere with DNA synthesis and repair mechanisms .

類似化合物との比較

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Similar compounds include:

2-Aminothiazole: Known for its antimicrobial properties.

Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.

Mirabegron: A beta-3 adrenergic agonist used to treat overactive bladder.

These compounds share the thiazole ring structure but differ in their substituents and resulting biological activities.

生物活性

Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is a thiazole derivative that exhibits a range of biological activities. This article explores its biological activity, including its potential applications in medicine and agriculture, along with relevant research findings and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological properties, including antibacterial , antifungal , anti-inflammatory , and anticancer effects. The structure of this compound includes a thiazole ring, which contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a candidate for new antibiotic development. The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study focusing on inflammatory markers in cell cultures, this compound was shown to reduce the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

3. Anticancer Activity

This compound has also been explored for its anticancer activities. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values around 25 µM. |

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis.

Anti-inflammatory Mechanism:

- Suppression of pro-inflammatory cytokine production.

- Modulation of signaling pathways involved in inflammation.

Anticancer Mechanism:

- Induction of programmed cell death (apoptosis).

- Inhibition of key enzymes involved in cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate?

The synthesis of thiazole derivatives like this compound often involves multi-step reactions. A typical approach includes:

- Thiazole ring formation : Reacting α-haloketones with thiourea under acidic or basic conditions (e.g., HCl/EtOH) to form the thiazole core .

- Carbamate introduction : Using tert-butyl or methyl carbamates in nucleophilic substitution reactions, as demonstrated in tert-butyl-{5-[hydroxy(aryl)methyl]thiazol-2-yl}carbamate derivatives (yields: 31–58%) .

- Purification : Column chromatography (DCM/MeOH gradients) and recrystallization (ethanol or DMF/water) are standard methods to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and coupling constants (e.g., thiazole protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (HR-ESI) : To confirm molecular weight (e.g., observed [M+H] vs. calculated values within 1 ppm error) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What methodologies are employed to investigate its mechanism of action in biological systems?

Advanced studies utilize:

- Surface plasmon resonance (SPR) : To measure real-time binding kinetics with protein targets (e.g., affinity constants ) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Molecular docking : Predicts binding modes in silico, as seen in thiadiazole-triazole derivatives targeting enzymes like COX-2 .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies compare analogs with systematic structural variations:

-

Functional group substitution : For example, replacing the phenethylamino group with fluorophenyl or chlorophenyl moieties alters antimicrobial potency .

-

Bioactivity tables :

Analog Structure Key Modification IC (μM) Target 2f () 3-CF phenyl 12.3 Fungal CYP51 2g () 3-Cl phenyl 8.7 Fungal CYP51 Parent compound Phenethylamino 15.9 Fungal CYP51

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from:

- pH-dependent activity : Antimicrobial efficacy may vary with pH, as observed in saccharin-tetrazolyl derivatives .

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use positive controls (e.g., fluconazole for antifungal assays) .

- Cellular uptake differences : Measure intracellular concentrations via LC-MS to correlate with observed activity .

Methodological Challenges

Q. What strategies improve the compound’s stability in biological matrices?

Q. How can synthetic yields be enhanced without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

- Catalytic optimization : Use Pd/C or CuI for cross-coupling steps, achieving >90% conversion in thiazole-formation reactions .

Future Directions

Q. What unexplored biological targets are plausible for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。